molecular formula C22H22BrN3O B2557833 1-(4-bromophenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899960-12-4

1-(4-bromophenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No. B2557833
CAS RN: 899960-12-4
M. Wt: 424.342
InChI Key: SZOXLALZWHKJHB-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a useful research compound. Its molecular formula is C22H22BrN3O and its molecular weight is 424.342. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Medicinal Chemistry of Pyrazole Derivatives Pyrazole derivatives, including 1-(4-bromophenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide, are significant in the field of medicinal chemistry due to their extensive range of biological activities. These activities include anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The synthesis techniques for pyrazole derivatives employ condensation followed by cyclization or multicomponent reactions (MCR), highlighting the compound's role as a pharmacophore in drug development and organic synthesis (Dar & Shamsuzzaman, 2015).

Quinoxaline Derivatives and Pharmacological Effects Quinoxaline and its derivatives, including those structurally related to the subject compound, are utilized in a variety of applications ranging from dyes to pharmaceuticals and antibiotics. Their synthesis often involves the condensation of ortho-diamines with 1,2-diketones. These compounds have been explored for their antitumor properties, showcasing the versatility and significance of quinoxaline derivatives in therapeutic applications (Pareek & Kishor, 2015).

Pyrazines in Food Science In food science, pyrazines contribute to the flavor profile of various products through the Maillard reaction. Understanding the control strategies for pyrazines' generation can optimize flavor profiles in food processing, demonstrating the compound's relevance beyond medicinal chemistry into food technology and sensory science (Yu et al., 2021).

properties

IUPAC Name

1-(4-bromophenyl)-N-(2-phenylethyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22BrN3O/c23-19-10-8-18(9-11-19)21-20-7-4-14-25(20)15-16-26(21)22(27)24-13-12-17-5-2-1-3-6-17/h1-11,14,21H,12-13,15-16H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZOXLALZWHKJHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CC=C(C=C3)Br)C(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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